Lodiperone

Description

Contextualization within Neuropharmacological Research Paradigms

Neuropharmacology is the study of how drugs affect cellular function in the nervous system and the neural mechanisms through which they influence behavior. Research in this field investigates the complex signaling pathways and molecular targets within the brain and peripheral nervous system to understand neurological and psychiatric disorders and develop therapeutic interventions. nih.govharvard.edu

Given the context in which Lodiperone is mentioned, often alongside compounds known to act on the nervous system, it is plausible that Lodiperone has been investigated within neuropharmacological research paradigms. These paradigms often involve studying the interaction of compounds with specific neurotransmitter receptors, enzymes, or transporters implicated in neurological or psychiatric conditions. nih.govauckland.ac.nzlibretexts.org For instance, many antipsychotic drugs target dopamine (B1211576) and serotonin (B10506) receptors in the brain to influence neural activity and alleviate symptoms associated with conditions like schizophrenia and bipolar disorder. nih.govwikipedia.orgpsychdb.comnih.gov

Historical Trajectories in Antipsychotic Compound Discovery and Development

The history of antipsychotic drug discovery began with serendipitous findings. The first antipsychotic, chlorpromazine, was introduced in the 1950s, marking a significant shift in the treatment of mental disorders. psychdb.comnih.gov This ushered in the era of "typical" antipsychotics, many of which primarily blocked dopamine D2 receptors. wikipedia.orgpsychdb.com Later, "atypical" antipsychotics, such as clozapine, were developed, which often have a broader receptor binding profile, including effects on serotonin receptors in addition to dopamine receptors. nih.govwikipedia.orgnih.gov

The discovery and development of antipsychotics have historically involved the synthesis of numerous chemical analogs and extensive screening to identify compounds with desired activity and improved side effect profiles. nih.govnih.gov While specific historical details regarding Lodiperone's role in this trajectory are not prominently featured in the provided search results, its appearance in lists of compounds explored in pharmaceutical research suggests it may have been synthesized and evaluated as part of broader medicinal chemistry efforts aimed at identifying or developing psychoactive agents, potentially including those with antipsychotic potential.

Overview of Current Research Methodologies in Chemical Biology and Neuroscience

Current research in chemical biology and neuroscience employs a diverse array of methodologies to understand biological processes and the effects of chemical compounds. Chemical biology utilizes chemical tools and approaches to study and manipulate biological systems, often focusing on designing and synthesizing small molecules to probe protein function or cellular pathways. crick.ac.ukucr.edu Neuroscience research utilizes techniques ranging from molecular and cellular methods to imaging and behavioral studies. nih.govharvard.eduzu.edu.jo

Key methodologies relevant to the study of compounds like Lodiperone in academic settings include:

Chemical Synthesis: Designing and synthesizing the compound and its analogs. ku.dklboro.ac.ukulisboa.pt

In vitro Binding Assays: Determining the affinity of the compound for specific receptors or enzymes, such as neurotransmitter receptors (e.g., dopamine receptors, serotonin receptors). nih.govauckland.ac.nzlibretexts.org This often involves radioligand binding studies or other techniques to measure the interaction between the compound and its potential target.

Functional Assays: Assessing the functional consequences of compound binding, such as whether it acts as an agonist, antagonist, or modulator of receptor activity. nih.govauckland.ac.nzlibretexts.orgdrugbank.com This can involve measuring downstream signaling events, ion channel activity, or cellular responses.

In vitro and in vivo Neuropharmacological Studies: Evaluating the effects of the compound on neuronal activity, neurotransmitter release, or behavior in cellular or animal models. nih.govharvard.eduzu.edu.jo Techniques may include electrophysiology, microdialysis, or behavioral assessments.

Computational Methods: Utilizing molecular modeling and computational chemistry to predict compound-target interactions, analyze structure-activity relationships, and guide the design of new compounds. ku.dkulisboa.ptucr.edu

Imaging Techniques: Employing techniques like PET or fMRI to visualize the distribution of compounds in the brain or assess their effects on brain activity. nih.govharvard.edu

While specific research findings on Lodiperone using these methodologies are not detailed in the provided snippets, these represent the standard approaches used in academic medicinal chemistry and neuropharmacology to characterize the properties and potential of compounds like it.

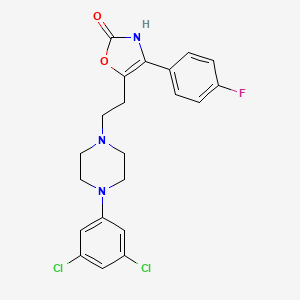

Structure

3D Structure

Properties

IUPAC Name |

5-[2-[4-(3,5-dichlorophenyl)piperazin-1-yl]ethyl]-4-(4-fluorophenyl)-3H-1,3-oxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20Cl2FN3O2/c22-15-11-16(23)13-18(12-15)27-9-7-26(8-10-27)6-5-19-20(25-21(28)29-19)14-1-3-17(24)4-2-14/h1-4,11-13H,5-10H2,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIASEBSYVIYYEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC2=C(NC(=O)O2)C3=CC=C(C=C3)F)C4=CC(=CC(=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20Cl2FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00222745 | |

| Record name | Lodiperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72444-63-4 | |

| Record name | Lodiperone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072444634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lodiperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LODIPERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8593BT7B4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Analog Generation

Synthetic Methodologies for Lanperisone Core Structure

The core structure of Lanperisone is a substituted propiophenone, specifically a β-amino ketone. The synthesis of such structures is well-established in organic chemistry, with the Mannich reaction being a primary and highly effective method. wikipedia.orgthermofisher.com

The most probable and established synthetic pathway for the Lanperisone core structure is the Mannich reaction. wikipedia.orgthermofisher.com This is a three-component condensation reaction involving an active hydrogen compound (a ketone), an aldehyde (typically formaldehyde), and a primary or secondary amine.

For the synthesis of Lanperisone, the key precursors would be:

4-(Trifluoromethyl)propiophenone : This serves as the ketone component with an active α-hydrogen.

Formaldehyde : This is the aldehyde component.

Pyrrolidine (B122466) : This acts as the secondary amine.

The general reaction scheme is as follows:

Formation of the Eschenmoser's salt precursor (iminium ion) : Formaldehyde reacts with pyrrolidine to form a highly electrophilic iminium ion.

Enolization of the ketone : The 4-(trifluoromethyl)propiophenone undergoes enolization in the presence of an acid or base catalyst.

Nucleophilic attack : The enol form of the ketone then acts as a nucleophile, attacking the iminium ion.

Formation of the Mannich base : This results in the formation of the β-amino ketone, which is the core structure of Lanperisone.

The reaction is typically carried out in a suitable solvent, such as ethanol, and may be catalyzed by a small amount of acid (e.g., hydrochloric acid). orgsyn.org

| Precursor | Role in Synthesis | Chemical Structure |

|---|---|---|

| 4-(Trifluoromethyl)propiophenone | Ketone component | CF₃-C₆H₄-C(=O)-CH₂-CH₃ |

| Formaldehyde | Aldehyde component | CH₂O |

| Pyrrolidine | Amine component | C₄H₉N |

While the Mannich reaction is a classic and reliable method, advancements in organic synthesis offer novel transformations that could be applied to the synthesis of Lanperisone and its analogs. These modern methods often focus on improving efficiency, stereoselectivity, and functional group tolerance.

Asymmetric Mannich Reactions : Since Lanperisone is a chiral molecule (the (R)-enantiomer), asymmetric synthesis is crucial for producing the desired stereoisomer. ddugu.ac.in This can be achieved using chiral catalysts, such as proline and its derivatives, or by employing chiral auxiliaries attached to one of the reactants. du.ac.in These methods can provide high enantiomeric excess (ee) of the desired (R)-Lanperisone, avoiding the need for chiral resolution of a racemic mixture. researchgate.net

Transition-Metal-Catalyzed C-N Bond Formation : Modern methods for forming carbon-nitrogen bonds, such as those catalyzed by palladium, copper, or nickel, offer alternative routes for constructing the amino side chain of Lanperisone. pageplace.dersc.orgtcichemicals.com These reactions can be highly efficient and regioselective.

Flow Chemistry : The synthesis of the Lanperisone core structure could potentially be adapted to a continuous flow process. Flow chemistry offers advantages in terms of safety, scalability, and reaction control, which are particularly beneficial for industrial-scale production.

Derivatization Strategies and Analog Development

The development of Lanperisone analogs is driven by the desire to explore structure-activity relationships (SAR) and to optimize its pharmacological profile. Derivatization strategies typically focus on modifying specific parts of the molecule.

The rational design of Lanperisone analogs is guided by an understanding of how different structural features contribute to its activity. Key areas for modification include:

The Aromatic Ring : The 4-(trifluoromethyl)phenyl group can be substituted with other electron-withdrawing or electron-donating groups to modulate the electronic properties of the molecule. The position of the substituent can also be varied.

The Propiophenone Chain : The length of the alkyl chain can be altered, or the methyl group at the α-position can be replaced with other alkyl groups to probe the steric requirements of the target receptor.

The Pyrrolidine Ring : The pyrrolidine ring can be replaced with other cyclic or acyclic amines to investigate the influence of the amino group's basicity and steric bulk on activity. For instance, analogs of the related muscle relaxant tolperisone (B1682978) have been synthesized with various piperidine (B6355638) modifications. google.com

Computational modeling and quantitative structure-activity relationship (QSAR) studies can be employed to predict the activity of designed analogs and to guide the synthetic efforts. mdpi.com

The unambiguous determination of the structure of newly synthesized Lanperisone derivatives is essential. A combination of spectroscopic and analytical techniques is employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are fundamental for determining the connectivity of atoms in the molecule. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can provide further details about the structure.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound. Tandem mass spectrometry (MS/MS) can provide information about the fragmentation pattern, which aids in structure elucidation.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups, such as the carbonyl group of the ketone.

Chiral Chromatography : For chiral analogs, techniques like high-performance liquid chromatography (HPLC) with a chiral stationary phase are used to separate and quantify the enantiomers. nih.govnih.govresearchgate.netrsc.org The absolute configuration can be determined by X-ray crystallography or by comparison with standards of known stereochemistry.

Combinatorial chemistry provides a powerful tool for the rapid generation of a large number of Lanperisone analogs, creating a "library" of compounds for high-throughput screening. ajrconline.orgvapourtec.com

Solid-Phase Synthesis : In solid-phase synthesis, one of the precursors is attached to a solid support (e.g., a resin bead). The subsequent reaction steps are carried out on this support, and excess reagents and byproducts can be easily washed away. This allows for the efficient and often automated synthesis of a large number of compounds in parallel.

Solution-Phase Parallel Synthesis : Alternatively, analogs can be synthesized in parallel in separate reaction vessels (e.g., in a 96-well plate format). This approach is often more flexible in terms of the types of reactions that can be performed.

By systematically varying the three components of the Mannich reaction (the substituted propiophenone, the aldehyde, and the amine), a diverse library of Lanperisone analogs can be generated. For example, a set of different substituted propiophenones can be reacted with a variety of amines to produce a matrix of new compounds. This approach allows for a broad exploration of the chemical space around the Lanperisone scaffold, facilitating the discovery of new compounds with potentially improved properties.

Molecular Pharmacology and Receptor Interactions

In Vitro Receptor Binding Profile Characterization

In vitro receptor binding studies are fundamental to understanding the potential pharmacological effects of a compound like Lodiperone. These studies typically employ radioligand binding assays to quantify the affinity and selectivity of the compound for different receptor subtypes. The affinity is commonly expressed as a Ki value, which represents the equilibrium dissociation constant of the inhibitor. A lower Ki value indicates higher binding affinity.

Dopamine (B1211576) Receptor Subtype Affinity and Selectivity (e.g., D1, D2, D3, D4, D5)

Lodiperone has been characterized as a dopamine antagonist. nih.govresearchgate.net Dopamine receptors are a class of G protein-coupled receptors that play a crucial role in various physiological processes, including motor control, reward, and motivation. frontiersin.org They are broadly classified into two subfamilies: D1-like receptors (D1 and D5) and D2-like receptors (D2, D3, and D4), based on their signaling pathways and pharmacological properties. frontiersin.orgnews-medical.net

Studies investigating the binding profile of Lodiperone have reported its affinity for dopamine receptors. While specific Ki values for all dopamine receptor subtypes for Lodiperone were not extensively detailed in the search results, it is classified as a dopamine antagonist. nih.govresearchgate.net Other related compounds, such as iloperidone (B1671726), a second-generation antipsychotic, show high affinity for dopamine D2 receptors and intermediate affinity for D3 and D4 receptors, with lower affinity for D1 and D5 receptors. nih.govnih.govisciii.es This provides a comparative context for the types of dopamine receptor interactions observed with antipsychotic agents.

Serotonin (B10506) Receptor Subtype Affinity and Selectivity (e.g., 5-HT1A, 5-HT2A, 5-HT2C)

Serotonin receptors, also known as 5-hydroxytryptamine (5-HT) receptors, are another key family of G protein-coupled receptors that are targets for many psychoactive drugs. acnp.orgfrontiersin.org They are involved in regulating mood, cognition, and behavior. Different subtypes of serotonin receptors, such as 5-HT1A, 5-HT2A, and 5-HT2C, have distinct distributions and functional roles. acnp.orgfrontiersin.org

While direct, detailed Ki values for Lodiperone's affinity for specific serotonin receptor subtypes were not found in the provided search results, related antipsychotics like iloperidone demonstrate high affinity for 5-HT2A receptors and intermediate affinity for 5-HT1A, 5-HT1B, 5-HT2C, and 5-HT6 receptors. nih.govnih.gov This suggests that compounds with activity at dopamine receptors, particularly D2, often also interact with serotonin receptors, especially 5-HT2A.

Affinity and Selectivity for Other Relevant Neurotransmitter Receptors (e.g., Adrenergic, Histaminergic, Muscarinic)

In addition to dopamine and serotonin receptors, compounds can interact with other neurotransmitter systems, including adrenergic, histaminergic, and muscarinic receptors. Adrenergic receptors are targeted by catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) and are involved in the sympathetic nervous system's "fight or flight" response. wikipedia.orgemory.edufrontiersin.org Histamine (B1213489) receptors (H1-H4) are involved in various physiological processes, including allergic reactions and neurotransmission. mdpi.comnih.govnih.govplos.orgwikipedia.org Muscarinic acetylcholine (B1216132) receptors are involved in the parasympathetic nervous system and have diverse functions in the brain and periphery. aopwiki.orgpsu.eduosti.govplos.orgkyoto-u.ac.jp

Ligand-Receptor Interaction Mechanisms at the Molecular Level

Understanding the molecular mechanisms by which a ligand interacts with its receptor provides valuable insights into its pharmacological activity. This often involves computational approaches to model the binding event.

Analysis of Ligand-Receptor Binding Modes via Computational Docking

Computational docking is a widely used technique in drug discovery and molecular pharmacology to predict the preferred orientation (binding mode) and affinity of a ligand when bound to a receptor protein of known three-dimensional structure. nih.govnih.govijpras.comscripps.eduscielo.org.mx This method involves algorithms that search for favorable binding poses within the receptor's binding site and scoring functions that estimate the binding energy or affinity. ijpras.comscripps.eduscielo.org.mx

Molecular docking studies can help to:

Visualize the interactions between the ligand and key amino acid residues in the receptor binding site, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govnih.gov

Predict the relative binding affinities of different compounds to a target receptor. ijpras.comscielo.org.mx

Guide the design of novel ligands with improved affinity or selectivity. nih.govunivr.it

While specific computational docking studies focusing solely on Lodiperone were not found in the provided search results, this methodology is commonly applied to study the interactions of various ligands, including antipsychotics and compounds targeting G protein-coupled receptors like dopamine, serotonin, adrenergic, histaminergic, and muscarinic receptors. nih.govnih.govijpras.comscripps.eduscielo.org.mxunivr.it These studies often utilize software packages like AutoDock Vina or Glide. nih.govscripps.eduscielo.org.mx By analyzing the predicted binding modes, researchers can gain a better understanding of the structural determinants of Lodiperone's interaction with its target receptors and potentially explain its observed binding profile.

Allosteric Modulation and Biased Signaling Pathway Mechanisms

Allosteric modulation involves ligands binding to a site on the receptor distinct from the orthosteric (primary ligand binding) site, influencing receptor function onelook.comsemanticscholar.orgnih.gov. Biased signaling, or functional selectivity, occurs when a ligand stabilizes specific receptor conformations that preferentially activate certain signaling pathways over others nih.govnih.govbiorxiv.org.

While Lodiperone has been mentioned in the context of allosteric modulation of GABA-A receptors in some literature onelook.comonelook.com, the provided search results primarily characterize it as a dopamine antagonist acting at the orthosteric site of dopamine receptors nih.govresearchgate.net. Specific research findings detailing whether Lodiperone acts as an allosteric modulator or exhibits biased signaling at dopamine receptors were not found within the provided information. The concept of biased agonism is an active area of research in GPCR pharmacology, highlighting that ligands can selectively stabilize distinct receptor conformations leading to unique signaling outcomes nih.govnih.gov. However, the application of this concept specifically to Lodiperone's interaction with dopamine receptors was not detailed in the search results.

Downstream Intracellular Signaling Pathway Modulation

Dopamine receptors, particularly the D2 subtype which is a target for Lodiperone nih.govresearchgate.net, are primarily coupled to Gi/o proteins wikipedia.orgnih.govnih.gov. Activation of Gi/o proteins typically leads to the inhibition of adenylyl cyclase activity, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) wikipedia.orgnih.govnih.gov.

Downstream Intracellular Signaling Pathway Modulation

G-Protein Coupling and Effector System Regulation (e.g., Adenylyl Cyclase, Phospholipase C)

As a dopamine antagonist, Lodiperone's binding to D2 receptors would be expected to prevent the receptor from activating Gi/o proteins nih.govresearchgate.net. By blocking the interaction between the receptor and the G protein, Lodiperone inhibits the downstream signaling cascade that would normally be initiated by dopamine binding nih.govresearchgate.net.

Specifically, the primary effector system regulated by D2 receptor-mediated Gi/o coupling is adenylyl cyclase wikipedia.orgnih.govnih.gov. Activation of D2 receptors by an agonist leads to the inhibition of adenylyl cyclase, reducing cAMP production wikipedia.orgnih.govnih.gov. As an antagonist, Lodiperone would counteract the effects of dopamine, thereby preventing the inhibition of adenylyl cyclase and maintaining basal or near-basal levels of cAMP production nih.govresearchgate.net. While general mechanisms of adenylyl cyclase regulation by G proteins are well-established wikipedia.orgnih.govelifesciences.org, specific experimental data quantifying Lodiperone's effect on adenylyl cyclase activity was not present in the provided search results.

Phospholipase C (PLC) is another effector enzyme in GPCR signaling pathways, typically activated by Gq proteins, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) youtube.comnih.govyoutube.com. While some GPCRs can couple to multiple G proteins, D2 receptors are predominantly linked to Gi/o pathways wikipedia.orgnih.govnih.gov. No information was found in the provided search results to suggest that Lodiperone significantly modulates phospholipase C activity via dopamine receptors.

Neurotransmitter System Modulation and Neurobiological Mechanisms

Serotonergic System Interactions in Preclinical Models:No research was found detailing Lodiperone's interaction with serotonin (B10506) receptor subtypes or its impact on serotonin synthesis, release, and transporter activity.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly follows the requested outline without resorting to speculation or fabricating data.

Reciprocal Regulation within the Serotonergic Network

There is no available information on how Lodiperone modulates the reciprocal regulation within the serotonergic network.

Interactions with Other Central Neurotransmitter Systems

Details regarding Lodiperone's interactions with other central neurotransmitter systems are not documented in the available scientific literature.

Modulation of Glutamatergic Neurotransmission (e.g., NMDA, AMPA Receptors)

There is no information on whether or how Lodiperone modulates glutamatergic neurotransmission, including its effects on N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.

Influence on GABAergic Neurotransmission (e.g., GABAA, GABAB Receptors)

The influence of Lodiperone on GABAergic neurotransmission, including its potential interactions with GABAA and GABAB receptors, is unknown.

Crosstalk and Integrated Functional Networks Involving Noradrenaline and Acetylcholine (B1216132)

There is no data available to describe the crosstalk and integrated functional networks involving noradrenaline and acetylcholine that might be influenced by Lodiperone.

Neurobiological Mechanisms Underlying Lodiperone's Preclinical Activities

Without any preclinical data, the neurobiological mechanisms underlying any potential activities of Lodiperone cannot be elucidated.

Mechanisms of Action in Specific Brain Regions (e.g., Striatum, Prefrontal Cortex)

Specific mechanisms of action for Lodiperone in brain regions such as the striatum and prefrontal cortex have not been reported.

It is worth noting that several other medications have names that sound similar to "Lodiperone," including:

Loperamide: An opioid-receptor agonist primarily used for the treatment of diarrhea.

Iloperidone (B1671726): An atypical antipsychotic used to treat schizophrenia.

Lumateperone: A novel antipsychotic medication for schizophrenia and bipolar depression.

However, without further clarification, any discussion of these compounds would not be relevant to the specific request for information on "Lodiperone."

Cellular and Synaptic Plasticity Alterations

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underpinning learning and memory. lumenlearning.com This process involves long-lasting changes in synaptic efficacy and can be broadly categorized into long-term potentiation (LTP), a persistent strengthening of synapses, and long-term depression (LTD), a lasting decrease in synaptic strength. frontiersin.orgwikipedia.orgwikipedia.org These modifications are often associated with structural changes in neurons, such as alterations in the density and morphology of dendritic spines, the small protrusions on dendrites that receive synaptic inputs. nih.govnih.gov Furthermore, these plastic changes are dependent on the expression of specific genes that regulate the synthesis of proteins involved in synaptic function. nih.govneurosciencenews.com

While direct studies on Lodiperone's impact on these processes are not available in the current scientific literature, the actions of other antipsychotic compounds provide a framework for potential mechanisms. For instance, some antipsychotics have been shown to influence synaptic transmission and plasticity. nih.gov Atypical antipsychotics like clozapine have been observed to facilitate the potentiation of synaptic transmission, potentially by modulating NMDA receptor-mediated excitatory postsynaptic currents. nih.gov In contrast, typical antipsychotics such as haloperidol have been found to depress excitatory synaptic transmission in certain brain regions. nih.gov Chronic treatment with haloperidol has also been shown to affect the expression of genes associated with synaptic and neuronal plasticity, such as synaptophysin. nih.gov

The theoretical impact of a compound like Lodiperone on synaptic plasticity can be conceptualized through its potential interactions with neurotransmitter systems that are known to be crucial for these processes. For example, the glutamatergic system, particularly the NMDA and AMPA receptors, plays a central role in the induction of both LTP and LTD. lumenlearning.comyoutube.com Modulation of dopamine (B1211576) and serotonin receptors, common targets for antipsychotic agents, can also indirectly influence glutamatergic transmission and, consequently, synaptic plasticity.

Table 1: Theoretical Effects of Neurotransmitter Modulation on Synaptic Plasticity

| Neurotransmitter System | Potential Effect on Long-Term Potentiation (LTP) | Potential Effect on Long-Term Depression (LTD) | Potential Effect on Dendritic Spine Density |

| Dopaminergic | Modulation of D1/D5 receptor activity can facilitate LTP induction. | D2 receptor activation may promote LTD. | Chronic alterations in dopamine signaling can lead to changes in spine density in brain regions like the prefrontal cortex and striatum. |

| Serotonergic | Activation of 5-HT1A receptors may inhibit LTP, while 5-HT4 receptor activation can enhance it. | 5-HT2C receptor activation has been implicated in the induction of LTD. | Serotonin plays a role in neuronal development and maturation, which can influence dendritic spine formation and maintenance. |

| Glutamatergic | Direct or indirect modulation of NMDA and AMPA receptor function is a primary mechanism for LTP induction. youtube.com | Alterations in glutamate receptor activity are also fundamental to the induction of LTD. wikipedia.org | Glutamatergic signaling is critical for the formation, stability, and elimination of dendritic spines. |

It is important to emphasize that the specific effects of Lodiperone on these intricate cellular and synaptic mechanisms have yet to be experimentally determined. Future research is necessary to delineate the precise impact of Lodiperone on long-term potentiation, long-term depression, dendritic spine morphology, and the expression of plasticity-related genes. Such studies would provide valuable insights into its neurobiological actions and potential therapeutic applications.

Structure Activity Relationship Sar Studies

Qualitative Structure-Activity Relationship Analysis

Qualitative Structure-Activity Relationship (QSAR) analysis typically involves identifying key structural features (pharmacophores) within a molecule that are essential for its biological activity and understanding how modifications to these features or the surrounding structure impact activity.

Identification of Key Pharmacophore Elements in Lodiperone Structure

Based on the available information, specific details regarding the precisely defined pharmacophore elements of Lodiperone responsible for its observed neuroleptic activity are not explicitly detailed in the search results. The structure of Lodiperone contains key heterocyclic rings, including an oxazole (B20620) and a piperazine (B1678402) moiety nih.gov. These structural scaffolds are known to be present in various biologically active compounds, and the presence of specific functional groups and their spatial arrangement within the Lodiperone molecule would contribute to its interaction with biological targets. However, a detailed breakdown of which specific atoms or functional groups constitute the essential pharmacophore for its neuroleptic effect is not available from the search results.

Impact of Substituent Modifications on Receptor Affinity and Functional Efficacy

Comprehensive studies detailing the impact of specific substituent modifications on the receptor affinity and functional efficacy of Lodiperone were not found. Such studies would typically involve synthesizing a series of Lodiperone analogs with variations at different positions of the molecule and evaluating their binding affinity to relevant receptors (e.g., dopamine (B1211576) receptors, given its reported neuroleptic activity researchgate.net) and their functional effects in biochemical or cellular assays. The absence of such detailed experimental data in the search results precludes a thorough discussion of how specific chemical changes influence Lodiperone's biological activity.

Positional Effects of Structural Variations on Biological Activity

Information specifically describing the positional effects of structural variations within the Lodiperone molecule on its biological activity is not available from the consulted sources. Understanding positional effects is crucial in SAR, as the location of a substituent on a molecule can significantly alter its interaction with a binding site and, consequently, its potency and efficacy. Without detailed studies on Lodiperone analogs, a discussion on how modifications at different positions of its oxazole, piperazine, or other parts of the structure affect its neuroleptic activity or other potential biological effects cannot be provided.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to develop mathematical models that correlate structural or physicochemical properties of compounds with their biological activity, allowing for the prediction of activity for new or untested compounds.

Selection and Derivation of Molecular Descriptors (e.g., Electronic, Steric, Topological)

No specific information was found regarding the selection and derivation of molecular descriptors used in QSAR modeling specifically for Lodiperone. QSAR studies typically employ a variety of descriptors to numerically represent the chemical structures, including electronic descriptors (e.g., partial charges, polarizability), steric descriptors (e.g., molecular volume, shape), and topological descriptors (e.g., connectivity indices). The application of these descriptors to Lodiperone or a series of its analogs in a QSAR context is not documented in the search results.

Preclinical Research Methodologies and Models

In Vitro Assay Development and Characterization for Lodiperone Research

In vitro assays are fundamental tools in preclinical research, allowing for controlled studies of a compound's effects on biological targets and cellular processes outside a living organism. For a compound like Lodiperone, potentially targeting the dopaminergic system, these assays would be crucial for understanding its interactions with relevant receptors and its impact on neuronal function.

Cell-Based Functional Assays Using Recombinant and Primary Cell Lines

Cell-based functional assays are widely used to evaluate the biological activity of compounds in a cellular context. These assays can utilize recombinant cell lines engineered to express specific receptors or pathways relevant to Lodiperone's suspected activity, such as dopamine (B1211576) receptors. Primary cell lines, derived directly from tissues (e.g., neurons), can also provide a more physiologically relevant model for studying cellular responses. epa.govfirstwordpharma.comremixtx.comnih.govchemsrc.com These assays can measure various cellular responses, including receptor binding, signal transduction, and cell viability. epa.govfirstwordpharma.comremixtx.comnih.gov For Lodiperone, cell-based assays would be essential to confirm its antagonist activity at dopamine receptors and assess its functional impact on downstream signaling pathways in a cellular environment. Despite the importance of these assays, specific published data detailing Lodiperone's performance in such assays were not found in the consulted search results.

Biochemical Assays for Enzyme Inhibition and Protein-Ligand Interactions

Biochemical assays are employed to investigate a compound's interaction with specific enzymes or proteins and to measure enzyme inhibition or activation. nih.govepa.govresearchgate.net Given Lodiperone's potential as a dopamine antagonist, biochemical assays would be critical for quantifying its binding affinity to dopamine receptors (e.g., D2 receptors) and determining the kinetics of this interaction. nih.govhaldatx.com Techniques such as radioligand binding assays or surface plasmon resonance could be used to characterize the binding profile. epa.gov Additionally, if Lodiperone were hypothesized to interact with other enzymes or proteins, specific biochemical assays would be developed to investigate these interactions. nih.govepa.govresearchgate.net While these methodologies are standard for characterizing compounds like Lodiperone, specific results from biochemical assays for Lodiperone were not identified in the search results.

High-Throughput Screening (HTS) Assay Design, Optimization, and Validation

High-Throughput Screening (HTS) allows for the rapid assessment of large libraries of compounds against a specific biological target or phenotypic assay. nih.gov For drug discovery efforts involving compounds targeting the central nervous system, HTS can be used to identify initial hits that show desired activity. nih.gov The design and optimization of HTS assays involve miniaturizing the assay, automating liquid handling and detection, and establishing robust quality control metrics to ensure reliability. nih.gov Validation confirms that the assay is reproducible and sensitive enough to detect active compounds. While HTS could be a valuable tool in the early screening of compounds structurally related to Lodiperone, specific information regarding HTS campaigns conducted with Lodiperone was not found in the provided search results.

Development of Assays for Neuroplasticity and Structural Changes (e.g., Neuritogenesis, Synaptogenesis)

Neuroplasticity, the ability of the nervous system to adapt, is a key area of research for compounds affecting neuronal function. Assays assessing neuroplasticity and structural changes, such as neuritogenesis (neurite outgrowth) and synaptogenesis (synapse formation), are used to understand a compound's impact on neuronal connectivity and structure. These cell-based assays often employ high-content imaging to quantify changes in neuronal morphology. Given the potential for antipsychotic compounds to influence neuronal circuits, assays evaluating Lodiperone's effects on neuroplasticity would be relevant. However, specific data on Lodiperone's activity in neuroplasticity assays were not present in the consulted literature.

Animal Models for Investigating Neurobiological Mechanisms of Lodiperone

Animal models are indispensable for investigating the complex neurobiological mechanisms of drug candidates in a living system, assessing efficacy, and predicting potential in vivo effects. For a compound like Lodiperone, intended to affect the central nervous system, animal models, particularly rodents, are commonly used.

Selection and Characterization of Relevant Animal Models (e.g., Rodent Models)

The selection of appropriate animal models is crucial for preclinical research. Rodent models, including mice and rats, are widely used due to their genetic tractability, relatively low cost, and established behavioral paradigms relevant to neurological and psychiatric conditions. For evaluating a dopamine antagonist and potential antipsychotic like Lodiperone, rodent models exhibiting behaviors relevant to psychosis or other conditions where dopaminergic dysregulation is implicated would be selected. nih.govhaldatx.com Characterization of these models involves understanding their behavioral, neurobiological, and genetic characteristics to ensure their relevance to the human condition being studied. While rodent models are standard for evaluating compounds targeting the dopaminergic system, specific details regarding the selection and characterization of animal models used in Lodiperone research were not found in the provided search results.

Behavioral Phenotyping Techniques for Evaluating Neuroleptic-like Activity (e.g., Catalepsy Assessment, Exploratory Behavior Tests)

Behavioral phenotyping techniques in animal models, particularly rodents, are widely used to assess the potential neuroleptic-like activity of compounds. These tests can provide insights into a compound's effects on motor function, exploration, anxiety, and other behaviors relevant to neurological and psychiatric conditions.

Catalepsy assessment is a common test used to evaluate the potential for a compound to induce motor side effects, often associated with dopamine receptor blockade. It is frequently used as a rodent model for studying motor impairments seen in Parkinson's disease and for screening potential antiparkinsonian compounds. nih.govneurofit.com In the standard bar test, catalepsy is measured by the time an animal maintains an imposed position with its front limbs resting on a horizontal bar. ijbcp.com Haloperidol-induced catalepsy is a well-established model where neuroleptic drugs block central dopamine transmission, leading to muscular rigidity and immobility. neurofit.com Studies have explored the roles of dopamine D1-like and D2 receptors in catalepsy sensitization and the acquisition and expression of conditioned catalepsy. nih.gov

Exploratory behavior tests, such as the open field test, are used to assess general locomotor activity, exploration, and anxiety-like behaviors in rodents. ekamimaging.comcpn.or.kr In the open field test, parameters such as distance traveled, time spent in the center versus the periphery, and rearing events are measured. ekamimaging.comcpn.or.kr This test is commonly used in preclinical research to evaluate the effects of drugs on rodent behavior. ekamimaging.com Other behavioral tests used in preclinical research include the elevated plus maze, light and dark box, marble burying test, and hole board test, which assess various aspects of anxiety and exploratory behavior. cpn.or.kr

In Vivo Receptor Occupancy Studies in Animal Brain Regions

In vivo receptor occupancy (RO) studies are crucial for understanding the extent to which a drug candidate engages its intended target receptors in the brain after administration. meliordiscovery.comnih.gov This technique helps monitor the interaction of drug candidates with their targets in the brain and is used to select promising leads and understand pharmacokinetic/pharmacodynamic relationships. meliordiscovery.com

In vivo RO can be measured using techniques such as liquid chromatography coupled to tandem mass spectral detection (LC/MS/MS) or positron emission tomography (PET). meliordiscovery.comnih.govnih.gov LC/MS/MS methods can measure tracer distribution in the brain and are considered cost-effective alternatives to radiolabeled methods. meliordiscovery.com PET imaging allows for the in vivo measurement of drug occupancy by comparing receptor binding before and after drug administration. nih.gov

Studies typically involve administering a test compound followed by a tracer that binds to the target receptor. The amount of tracer in target-rich brain regions is then measured and compared to levels in control animals or null regions to determine the percentage of receptor occupancy. nih.gov This methodology allows researchers to understand the relationship between drug dose, receptor engagement, and observed pharmacological effects. meliordiscovery.comnih.gov

Electrophysiological and Neuroimaging Techniques in Animal Models

Electrophysiological and neuroimaging techniques provide valuable insights into the effects of compounds on brain activity and function in animal models.

Electrophysiology, such as electroencephalography (EEG), is used to study brain waves and electrical activity patterns. plexon.comnih.gov In animal research, EEG can help understand sleep states, arousal, cognition, movement disorders, epilepsy, and sensory processing. plexon.com Pharmaco-EEG studies in animals are used to assess the neuropharmacological characteristics of centrally active drugs in vivo, including central exposure and kinetics. nih.gov Chronic electrophysiology with implanted electrodes allows for investigating neural activity and connectivity in behaving animals over time. biorxiv.org

Neuroimaging techniques, particularly functional magnetic resonance imaging (fMRI), measure brain activity by detecting changes in blood flow (BOLD contrast). wikipedia.org fMRI is a non-invasive technique that offers relatively high spatial resolution and can image the whole brain. nih.govfrontiersin.org In animal studies, fMRI can be used to investigate the effects of pharmacological agents on brain function in a non-invasive and longitudinal manner. frontiersin.org Techniques include resting-state fMRI (rsfMRI), stimulus-evoked fMRI (st-fMRI), and pharmacological fMRI (phMRI), which assess functional connectivity, brain activation in response to stimuli, or drug challenges, respectively. frontiersin.org fMRI in animal models is considered highly translatable to human studies and can be used to study the neural circuits involved in various conditions and the effects of treatments. nih.govfrontiersin.org

Comparative Preclinical Pharmacological Analyses of Lodiperone

Comparative preclinical pharmacological analyses are essential for understanding how a novel compound like Lodiperone compares to existing or benchmark compounds in terms of its pharmacological profile and effects.

In Vitro Comparison of Receptor Binding and Functional Efficacy with Benchmark Compounds

In vitro studies are fundamental for characterizing a compound's interaction with specific biological targets, such as neurotransmitter receptors. These studies often involve comparing the receptor binding affinities and functional efficacy of the novel compound with established benchmark compounds.

Receptor binding studies typically measure the affinity of a compound for a panel of receptors, providing a binding profile. This profile can then be compared to those of known drugs to understand potential mechanisms of action and off-target effects. For example, studies have compared the receptor binding profiles of different antipsychotic agents, examining their affinities for dopamine, serotonin (B10506), adrenergic, histaminergic, and muscarinic receptors. researchgate.netnih.gov Differences in receptor binding profiles, such as the ratio of affinity for different receptor subtypes (e.g., 5-HT2A/D2), are believed to contribute to the distinct pharmacological and clinical profiles of these compounds. nih.gov

Functional efficacy studies assess a compound's ability to activate or inhibit a receptor's downstream signaling pathways. These in vitro assays complement binding studies by providing insights into whether a compound acts as an agonist, antagonist, or partial agonist at a particular receptor. Comparing the functional efficacy of Lodiperone with benchmark compounds at relevant receptors can help predict its potential therapeutic effects and side effect profile. In vitro pharmacology studies are cost-efficient, provide controlled environments, and allow for higher throughput screening of compounds. porsolt.com

In Vivo Comparative Studies of Neurobiological Effects in Animal Models

For instance, comparative behavioral studies might assess Lodiperone's effects on locomotor activity, anxiety, or other relevant behaviors in parallel with a standard antipsychotic or other relevant comparator drug. Differences in the induction of catalepsy between Lodiperone and a benchmark antipsychotic could indicate a differential propensity for motor side effects. nih.govneurofit.com

In vivo receptor occupancy studies can be used comparatively to determine if Lodiperone achieves similar or different levels of target engagement in specific brain regions compared to a benchmark compound at equivalent doses or exposures. meliordiscovery.comnih.gov Comparative electrophysiological or neuroimaging studies could reveal differences in how Lodiperone and benchmark compounds modulate brain activity patterns or functional connectivity. nih.govfrontiersin.org These in vivo comparisons are vital for translating in vitro findings and predicting the potential clinical profile of Lodiperone. While animal models have limitations in fully recapitulating human physiology and disease states, comparative studies using well-established models and benchmark compounds provide valuable preclinical data. mattek.commdpi.com

Perspectives and Future Directions in Lodiperone Research

Elucidating Undiscovered Molecular Targets and Novel Mechanisms

Future research on Lodiperone is poised to delve deeper into identifying molecular targets beyond those currently understood. While existing knowledge may classify Lodiperone within a known pharmacological class, such as dopamine (B1211576) antagonists nih.gov, the complexity of neurobiological systems suggests the potential for interaction with a wider array of proteins and pathways. Advances in high-throughput screening techniques and affinity proteomics could enable comprehensive profiling of Lodiperone's binding partners across different brain regions and cellular subtypes. This could reveal off-targets or novel primary targets contributing to its pharmacological profile or potential side effects.

Furthermore, investigating novel mechanisms of action represents a critical future direction. Beyond direct receptor binding, Lodiperone's effects might involve downstream signaling cascades, protein-protein interactions, or epigenetic modifications. Techniques such as phosphoproteomics, transcriptomics, and metabolomics, applied in the context of Lodiperone exposure in relevant biological systems, could help unravel these intricate molecular events. Quantum chemistry calculations have been employed to analyze the intrinsic chemical reactivity and electron donor-acceptor capacity of dopaminergic substances, including Lodiperone, providing insights into their interactions at a fundamental level nih.gov. Applying such computational methods in conjunction with experimental data could lead to a more complete understanding of how Lodiperone exerts its effects at a mechanistic level.

Application of Advanced Computational and Artificial Intelligence for Lodiperone Optimization

The application of advanced computational methods and Artificial Intelligence (AI) is a significant future direction for optimizing Lodiperone or developing novel analogs with improved properties. AI and computational approaches are increasingly integrated into pharmaceutical research, revolutionizing processes across drug discovery and development.

Techniques such as molecular docking and virtual screening can be used to predict the binding affinity of Lodiperone and its potential derivatives to known or newly identified targets. Quantitative Structure-Activity Relationship (QSAR) modeling, which relates chemical structures to biological activities, can be employed to guide the design of Lodiperone analogs with desired potency and selectivity. AI algorithms, including machine learning and deep learning, can analyze vast datasets of chemical structures and biological activities to predict the efficacy, potential off-target interactions, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new Lodiperone-like compounds. This can significantly accelerate the lead optimization process, reducing the time and cost associated with traditional experimental approaches. Generative AI platforms could potentially design novel molecular entities based on the structural features of Lodiperone, aimed at specific neurobiological targets.

Development of Sophisticated Preclinical Models for Complex Neurobiological Phenomena

Future research on Lodiperone will benefit from the development and application of more sophisticated preclinical models that better recapitulate the complexity of human neurobiological phenomena. Traditional in vitro and in vivo models have provided foundational insights, but advanced models offer enhanced translational relevance.

Organ-on-chip technology, for instance, presents an opportunity to study the effects of Lodiperone on simplified multi-cellular systems that mimic aspects of the blood-brain barrier or specific neural circuits. This allows for controlled experiments and detailed analysis of cellular responses. Furthermore, the use of human induced pluripotent stem cell (iPSC)-derived neurons and glial cells can provide human-specific cellular models to investigate Lodiperone's impact on human neuronal function and viability.

In vivo, while established animal models remain valuable, there is a growing emphasis on developing models that exhibit greater genetic, anatomical, and behavioral fidelity to human neurological and psychiatric conditions. This includes the use of genetically engineered animal models that express humanized receptors or carry specific genetic variants relevant to conditions potentially modulated by compounds like Lodiperone. Advanced imaging techniques in preclinical models, such as PET and MRI, can provide non-invasive assessment of Lodiperone's distribution and its effects on brain structure and function over time. Models like Caenorhabditis elegans also offer simple genetic systems to study conserved potential drug targets and mechanisms of action for neuroactive compounds.

Interdisciplinary Collaborations in Chemical Neuroscience Research

Advancing Lodiperone research in the future will heavily rely on fostering interdisciplinary collaborations. The complexity of understanding neurobiological compounds necessitates the integration of expertise from various scientific disciplines.

Collaborations between chemists, who can synthesize and modify Lodiperone and its analogs, and pharmacologists, who can evaluate their biological activity, are fundamental. Bringing in neurobiologists is crucial for designing experiments that probe the effects of Lodiperone in relevant neural circuits and behaviors. Experts in computational chemistry and AI are essential for the rational design and optimization of compounds and for analyzing complex biological datasets.

Furthermore, collaborations with researchers specializing in advanced imaging, genetic engineering, and the development of novel preclinical models will be vital for gaining deeper insights into Lodiperone's actions. This interdisciplinary approach, bringing together diverse skill sets and perspectives, is key to overcoming the inherent challenges in chemical neuroscience research and driving future discoveries related to compounds like Lodiperone.

Q & A

Basic: How should researchers design a preclinical study to evaluate Lodiperone’s efficacy in modulating dopamine receptors?

Methodological Answer:

To design a robust preclinical study, apply the PICO framework (Population, Intervention, Comparison, Outcome) .

- Population : Select animal models (e.g., rodents) with dopamine-related behavioral or neurochemical phenotypes.

- Intervention : Administer Lodiperone at varying doses, ensuring pharmacokinetic profiling (e.g., plasma concentration monitoring).

- Comparison : Use a control group (vehicle-only) and a positive control (e.g., an established antipsychotic).

- Outcome : Measure receptor binding affinity (via radioligand assays) and behavioral outcomes (e.g., prepulse inhibition tests).

Ensure sample size calculations using power analysis to minimize Type II errors, referencing guidelines from pharmacological studies .

Advanced: How can contradictory pharmacokinetic data for Lodiperone across studies be systematically resolved?

Methodological Answer:

Contradictions often arise from variability in experimental conditions (e.g., species, dosing regimens). Address this by:

- Conducting meta-regression analyses to identify moderators (e.g., metabolic enzyme differences between species) .

- Replicating studies under standardized conditions (e.g., ISO-certified labs, controlled diets).

- Applying sensitivity analyses to isolate confounding variables (e.g., plasma protein binding assays to clarify bioavailability discrepancies) .

Document all protocols in adherence with FAIR data principles to enhance reproducibility .

Basic: What ethical considerations are critical when designing clinical trials involving Lodiperone?

Methodological Answer:

- Obtain institutional review board (IRB) approval with detailed participant consent forms addressing risks (e.g., extrapyramidal symptoms) and benefits .

- Ensure data integrity by pre-registering trials on platforms like ClinicalTrials.gov to avoid selective outcome reporting .

- Include safety monitoring boards to review adverse events in real time, particularly for vulnerable populations (e.g., elderly patients) .

Advanced: What integrative methodologies are suitable for elucidating Lodiperone’s mechanism of action using multi-omics data?

Methodological Answer:

- Combine transcriptomics (RNA-seq of treated neuronal cultures) and proteomics (mass spectrometry) to identify pathway perturbations (e.g., D2 receptor signaling).

- Use network pharmacology tools (e.g., STRING, KEGG) to map interactions between Lodiperone and dopamine-associated proteins .

- Validate findings with CRISPR-Cas9 knockouts of candidate targets in vitro .

- Apply machine learning algorithms (e.g., random forests) to predict off-target effects .

Basic: Which statistical approaches are appropriate for analyzing Lodiperone’s dose-response relationships?

Methodological Answer:

- Use nonlinear regression models (e.g., sigmoidal Emax models) to quantify EC50 values .

- Perform ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare dose groups.

- Report effect sizes with 95% confidence intervals to avoid overinterpretation of small samples .

- For skewed data, apply non-parametric tests (e.g., Kruskal-Wallis) .

Advanced: How can researchers validate Lodiperone’s target engagement in novel neural circuits with minimal invasiveness?

Methodological Answer:

- Employ fiber photometry or optogenetics in transgenic animal models to monitor real-time dopamine release in vivo .

- Pair with PET imaging using radiolabeled Lodiperone analogs (e.g., [11C]-Lodiperone) to quantify receptor occupancy .

- Validate specificity using competitive binding assays with selective antagonists (e.g., haloperidol) .

Tables for Quick Reference

Table 1: Key Methodological Frameworks for Lodiperone Research

| Framework | Application Example | Source |

|---|---|---|

| PICO | Preclinical efficacy study design | |

| FAIR Principles | Data reproducibility in pharmacokinetics | |

| Multi-Omics | Mechanistic studies using transcriptomics |

Table 2: Statistical Tests for Common Scenarios

| Scenario | Recommended Test | Source |

|---|---|---|

| Dose-response analysis | Sigmoidal Emax model | |

| Comparing multiple dose groups | ANOVA + Tukey’s HSD | |

| Skewed data distribution | Kruskal-Wallis test |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.